![molecular formula C22H27N5O3 B2478355 8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878422-42-5](/img/structure/B2478355.png)
8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative . Purines are heterocyclic aromatic organic compounds that consist of two rings (pyrimidine and imidazole) fused together . They are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of this compound seems to contain multiple bonds, aromatic bonds, and a few rotatable bonds . It also appears to have an ether (aliphatic), an imidazole, and a pyrimidine .Chemical Reactions Analysis
Purine metabolism includes de novo purine biosynthetic pathway, purine salvage pathway, and degradation . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Quinazolinone, a similar compound, is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring .Scientific Research Applications
- Researchers have developed a direct regioselective C-H cyanation of purines using 3-ethoxypropyl acetate . This process involves triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflic acid .
Cyanation Reagent
Antitumor Activities
Mechanism of Action
Target of Action
It is known that purine derivatives often target enzymes involved in purine metabolism, such as dihydrofolate reductase (dhfr), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
Purine derivatives are known to inhibit the function of their target enzymes, thereby disrupting purine metabolism .
Biochemical Pathways
The compound 8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, as a purine derivative, likely affects the purine metabolism pathway . This pathway is crucial for the synthesis of DNA nucleotides and deeply involved in one-carbon transfer .
Result of Action
It is known that disruption of purine metabolism can lead to cell cycle arrest and induction of apoptosis .
properties
IUPAC Name |
6-(3-ethoxypropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-4-30-14-8-12-25-16(2)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)13-11-17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHBVOIZBQDTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3164105 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.